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molecular formula C5H9NO2S B8279632 5-Ethylthiooxazolidin-2-one

5-Ethylthiooxazolidin-2-one

Cat. No. B8279632
M. Wt: 147.20 g/mol
InChI Key: GGYDRGGIFRSTTH-UHFFFAOYSA-N
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Patent
US04783451

Procedure details

A solution mixture comprising 3 g of 2-oxazolone, 25 ml of ethyl mercaptan and 600 mg of azobisisobutyronitrile, was reacted at 100° C. for 8 hours in an autoclave. After the completion of the reaction, excess ethyl mercaptan was distilled off, and the residue was purified by silica gel chromatography to obtain 1.6 g of 5-ethylthiooxazolidin-2-one having a melting point of from 82° to 86° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][NH:3][C:2]1=[O:6].[CH2:7]([SH:9])[CH3:8].N(C(C)(C)C#N)=NC(C)(C)C#N>>[CH2:7]([S:9][CH:5]1[O:1][C:2](=[O:6])[NH:3][CH2:4]1)[CH3:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1C(NC=C1)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 100° C. for 8 hours in an autoclave
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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